3-((Benzyloxy)methyl)-3-fluorooxetane, also known by its chemical formula CHO and CAS Number 142731-84-8, is a compound that features an oxetane ring substituted with a benzyloxy group and a fluoromethyl group. This compound belongs to the class of oxetanes, which are four-membered cyclic ethers that have gained attention in medicinal chemistry due to their unique properties and potential applications in drug design.
The compound is classified as an oxetane derivative, notable for its low molecular weight, high polarity, and three-dimensional structure. Oxetanes can serve as isosteres for carbonyl groups, enhancing the physicochemical properties of drug candidates. The synthesis and characterization of various oxetane derivatives have been explored in recent literature, highlighting their relevance in medicinal chemistry and organic synthesis .
The synthesis of 3-((Benzyloxy)methyl)-3-fluorooxetane typically involves several key steps:
Recent advancements in synthetic methodologies have allowed for more efficient routes to oxetane derivatives. For instance, reactions involving electrophiles such as benzyl bromide or fluorinated reagents under controlled conditions can yield high purity products .
The molecular structure of 3-((Benzyloxy)methyl)-3-fluorooxetane consists of a four-membered oxetane ring with a benzyloxy substituent at one carbon and a fluoromethyl group at another. The presence of these substituents significantly influences the compound's reactivity and interaction with biological targets.
3-((Benzyloxy)methyl)-3-fluorooxetane can participate in various chemical reactions typical of oxetanes, including:
The reactivity of the oxetane ring is influenced by the electronic effects of the substituents, with the fluorine atom often enhancing electrophilic character, making it susceptible to nucleophilic attack .
The mechanism by which 3-((Benzyloxy)methyl)-3-fluorooxetane exerts its biological effects is not fully elucidated but is likely related to its structural features that allow it to interact with specific biological targets. The fluorine atom may enhance binding affinity due to its electronegativity, while the benzyloxy group could influence lipophilicity and membrane permeability.
Studies on similar compounds suggest that modifications in the oxetane structure can lead to variations in biological activity, particularly in enzyme inhibition or receptor binding .
Relevant analyses indicate that oxetanes like this compound exhibit unique solubility profiles that can be advantageous in drug formulation .
The primary applications of 3-((Benzyloxy)methyl)-3-fluorooxetane lie within medicinal chemistry, particularly as:
Research continues to explore the potential of oxetanes in drug discovery, focusing on their ability to modify pharmacokinetic properties and improve therapeutic efficacy .
The oxetane ring, a four-membered cyclic ether, has transitioned from a chemical curiosity to a cornerstone of rational drug design. Its high ring strain (~106 kJ/mol) and dipole moment (~2.5 D) confer unique physicochemical properties that enhance drug-like characteristics. Unlike flat aromatic systems, oxetanes introduce three-dimensionality, significantly improving target selectivity and reducing off-target effects. The 3-substituted oxetane motif, particularly exemplified by 3-((benzyloxy)methyl)-3-fluorooxetane, serves as a versatile bioisostere: it effectively mimics carbonyl groups and gem-dimethyl moieties while offering superior metabolic stability and reduced lipophilicity (ΔlogD = -0.5 to -1.5) compared to traditional carbocyclic replacements [7]. This strategic substitution preserves critical hydrogen-bonding capacity (oxygen as acceptor) while sterically blocking metabolic hot spots.
The copper-catalyzed difluorocarbene insertion into epoxides, pioneered by Koh et al., represents a breakthrough for accessing α,α-difluorooxetanes. This method overcomes historical synthetic challenges like ring rupture and defluorination, enabling precise installation of fluorinated oxetanes into complex architectures [1] [10]. Computational analyses confirm that oxetanes like 3-((benzyloxy)methyl)-3-fluorooxetane exhibit electrostatic potential maps resembling β-lactones, allowing them to mimic enzymatic transition states—a critical feature for protease inhibitors [10].
Table 1: Physicochemical Advantages of 3-Substituted Oxetanes vs. Common Bioisosteres
Parameter | 3-Oxetane | gem-Dimethyl | Tert-Butyl | Carbonyl |
---|---|---|---|---|
Molecular Weight (g/mol) | 88.11 | 28.03 | 57.11 | 28.01 |
cLogP Reduction | -0.7 to -1.5 | +0.5 to +1.0 | +1.2 to +1.8 | Variable |
Polar Surface Area (Ų) | 13.5 | 0 | 0 | 17.1 |
Hydrogen Bond Acceptor | Yes | No | No | Yes |
Metabolic Stability | High | Moderate | Moderate | Low |
Fluorination at the C3 position of oxetanes merges the conformational benefits of small rings with the electronic effects of fluorine. The inductive withdrawal from the fluoro group (-I effect) lowers the pKa of adjacent amines by ~2.7 units, enhancing membrane permeability of basic drugs. Simultaneously, fluorine’s steric equivalence to hydrogen allows seamless integration into biological binding pockets without conformational distortion [1] [6]. In 3-((benzyloxy)methyl)-3-fluorooxetane, the fluorine atom synergizes with the oxetane oxygen to create a polarized "polar head group," improving aqueous solubility (2-5× increase over non-fluorinated analogs) while maintaining cell membrane penetration [7] [10].
Metabolically, the C–F bond resides oxidation by cytochrome P450 enzymes. Recent studies reveal fluorinated oxetanes evade epoxide hydrolase-mediated degradation—a common clearance pathway for epoxides—thereby extending plasma half-lives [7]. The benzyloxy moiety further diversifies functionalization, enabling conjugation to target-specific pharmacophores via O-debenzylation or aryl substitution. This modularity accelerates SAR exploration, particularly in antimicrobial scaffolds where fluorine enhances target affinity through dipole interactions with bacterial enzymes [2] [6].
The integration of benzyloxy groups into oxetanes emerged from fragment-based drug design, aiming to balance lipophilicity and bioavailability. Early work focused on oxetanyl-quinoline hybrids (e.g., compound 9f: 3-(((3-(2-fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-yl)oxy)methyl)benzonitrile), where the benzyloxy-oxetane served as a polar linker. These derivatives exhibited potent activity against Proteus mirabilis (MIC = 31.25–62.5 μM) and Mycobacterium tuberculosis (MIC = 3.41–12.23 μM), outperforming streptomycin in some cases [2]. The benzyloxy moiety’s aromatic system enabled π-stacking with bacterial DNA gyrase, while the oxetane improved solubility over thioether analogs [2] [8].
In oncology, sugar-fused pyrano[3,2-c]pyranones incorporating benzyloxy-oxetane motifs demonstrated selective cytotoxicity against MCF-7 breast cancer cells. The C-glycosidic linkage in these compounds—analogous to the robust C–C bond in 3-((benzyloxy)methyl)-3-fluorooxetane—enhanced resistance to hydrolytic degradation in tumor microenvironments [4]. Modern catalytic methods now enable direct coupling of benzyloxy-oxetanes to biologics, as seen in antibody-drug conjugates (ADCs) where fluorinated oxetanes improve payload stability [1] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7